molecular formula C16H13N3O3S B2612912 N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 892853-66-6

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2612912
CAS No.: 892853-66-6
M. Wt: 327.36
InChI Key: FTXYCVJNOTXZBP-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a versatile compound with a wide range of applications in scientific research. It is known for its unique chemical structure, which includes a benzothiazole ring and a nitrobenzamide group. This compound is used in various fields such as medicinal chemistry, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is widely used in scientific research due to its diverse properties:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

    Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring and nitrobenzamide group play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]butanamide

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide stands out due to its unique combination of a benzothiazole ring and a nitrobenzamide group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-10-4-3-5-13-14(10)17-16(23-13)18-15(20)11-6-8-12(9-7-11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXYCVJNOTXZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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